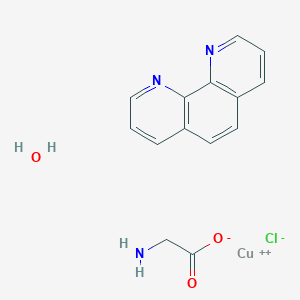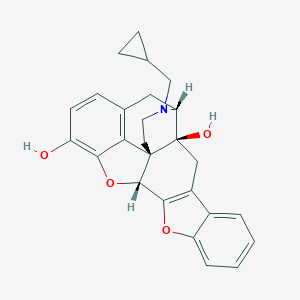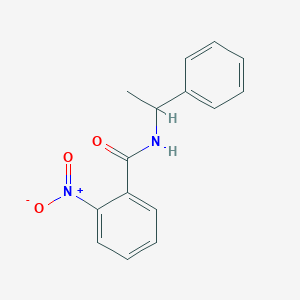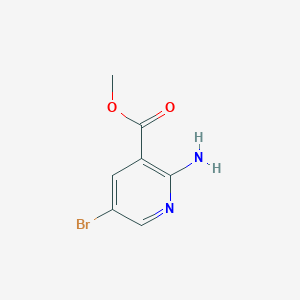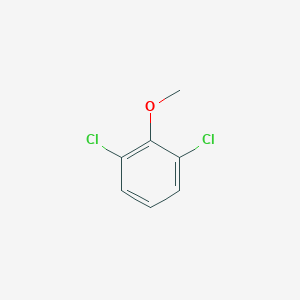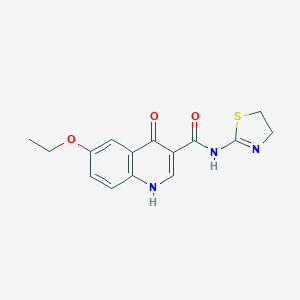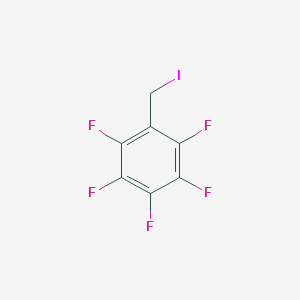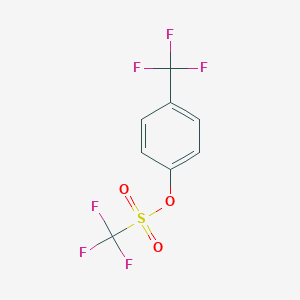
4-(三氟甲基)苯基三氟甲磺酸酯
概述
描述
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₈H₄F₆O₃S. It is known for its unique properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis .
科学研究应用
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
作用机制
Target of Action
It is known to be used as an arylating agent in various chemical reactions .
Mode of Action
As an arylating agent, 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is involved in the transfer of an aryl group to other molecules. This compound is used in the asymmetric α-arylation of ketones catalyzed by Pd(dba)2 and difluorphos . It also acts as a reactant in the one-pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .
Result of Action
The molecular and cellular effects of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate are largely dependent on the specific reactions it is used in. As an arylating agent, it facilitates the transfer of an aryl group to other molecules, thereby altering their structure and potentially their function .
生化分析
Biochemical Properties
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as an arylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the asymmetric α-arylation of ketones catalyzed by palladium complexes . The nature of these interactions often involves the formation of covalent bonds with the target molecules, leading to modifications in their structure and function.
Cellular Effects
The effects of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as a strong electron-withdrawing group, which can influence the reactivity of the molecules it interacts with . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate typically involves the reaction of phenol with fluorosulphonic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful monitoring of reaction parameters .
化学反应分析
Types of Reactions: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield an arylamine derivative .
相似化合物的比较
Phenyl trifluoromethanesulfonate: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethanesulfonyl chloride: Used as a trifluoromethylating agent and has similar reactivity.
Tris(4-trifluoromethylphenyl)phosphine: Contains multiple trifluoromethyl groups and is used in different applications.
Uniqueness: 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is unique due to the presence of both trifluoromethyl and trifluoromethanesulfonate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable reagent in various fields of research and industry .
属性
IUPAC Name |
[4-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O3S/c9-7(10,11)5-1-3-6(4-2-5)17-18(15,16)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHQEXVEXPOXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441866 | |
| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146397-87-7 | |
| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
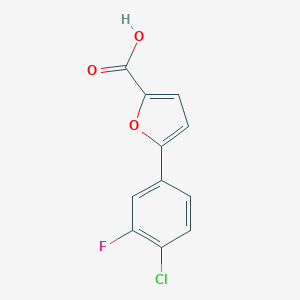
![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
![5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic Acid](/img/structure/B52515.png)
